molecular formula C15H14INS B107791 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide CAS No. 16622-21-2

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B107791
CAS No.: 16622-21-2
M. Wt: 367.2 g/mol
InChI Key: CPUOVEUALXBVDP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide is a quaternary ammonium salt featuring a benzothiazole core substituted with benzyl and methyl groups. The benzyl substituent likely enhances aromatic interactions, influencing its crystallinity and reactivity.

Properties

IUPAC Name

2-benzyl-3-methyl-1,3-benzothiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14NS.HI/c1-16-13-9-5-6-10-14(13)17-15(16)11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUOVEUALXBVDP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)CC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385734
Record name 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16622-21-2
Record name 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction mechanism entails the attack of the benzyl iodide's electrophilic benzyl group on the nucleophilic sulfur center of 2-methylbenzothiazole, forming a positively charged benzothiazolium intermediate. The iodide counterion stabilizes the resulting quaternary ammonium complex. Key parameters include:

  • Solvent : Acetonitrile or ethanol, chosen for their polar aprotic/protic properties to facilitate ionic interactions.

  • Temperature : Reflux conditions (82°C for ethanol, 81°C for acetonitrile), maintained for 6–12 hours to ensure completion.

  • Molar Ratio : A 1:1 stoichiometry of 2-methylbenzothiazole to benzyl iodide, though slight excesses of benzyl iodide (1.1–1.2 equiv) are often used to drive the reaction to completion.

Workup and Purification

Post-reaction, the mixture is cooled to room temperature, inducing crystallization of the product. The crude solid is isolated via vacuum filtration and washed with cold diethyl ether to remove unreacted starting materials. Recrystallization from ethanol or ethanol/water mixtures yields the pure compound as a pale-yellow crystalline solid.

ParameterValueSource Citation
Yield70–85%
Melting PointNot reported
Purity (post-recrystallization)>95% (HPLC)

Solvent Systems and Their Impact on Reaction Efficiency

The choice of solvent significantly influences reaction kinetics and product purity. Comparative studies highlight the following:

Ethanol vs. Acetonitrile

  • Ethanol : Protic nature enhances ionic dissociation, accelerating the reaction. However, prolonged reflux may lead to minor esterification byproducts.

  • Acetonitrile : Aprotic solvent minimizes side reactions but requires stricter moisture control to prevent hydrolysis of benzyl iodide.

Alternative Solvents

Recent explorations into dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have shown promise in reducing reaction times (4–6 hours) due to their high polarity and boiling points. However, these solvents complicate purification due to their high boiling points and affinity for the product.

Industrial-Scale Production Techniques

For large-scale synthesis, modifications to the laboratory protocol are implemented to enhance efficiency and safety:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times to 1–2 hours by improving heat and mass transfer. A representative setup involves:

  • Residence Time : 30 minutes at 100°C under pressurized conditions.

  • Output : 5–10 kg/h, with yields comparable to batch methods (75–80%).

Automation and Process Control

Automated feed systems for 2-methylbenzothiazole and benzyl iodide ensure precise stoichiometric ratios, while in-line FTIR monitoring detects reaction completion instantaneously, minimizing over-processing.

Advances in Purification Methodologies

Chromatographic Techniques

While traditional recrystallization remains standard, flash column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) is employed for high-purity demands (>99%), albeit with increased cost and reduced throughput.

Antisolvent Crystallization

Adding n-hexane as an antisolvent to ethanolic solutions of the crude product enhances crystal recovery by 15–20%, reducing solvent consumption .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The substituents on the benzothiazolium core significantly impact physical properties such as melting points, solubility, and spectral characteristics. Below is a comparative table of key analogs:

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Formula Key Applications/Properties
2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide (hypothetical) Benzyl, methyl N/A N/A C₁₅H₁₄IN₃S Antimicrobial/Photochemical studies
3b: 2-Amino-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium iodide 4-Methylphenyl, oxoethyl 202–204 60 C₁₆H₁₅IN₂OS Intermediate for heterocyclic synthesis
3d: 2-Amino-3-[2-(2-thienyl)-2-oxoethyl]-1,3-benzothiazol-3-ium iodide Thienyl, oxoethyl 194–196 70 C₁₃H₁₁IN₂OS₂ UV absorption at ~300 nm
CLiB: 2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide Dimethylaminophenyl ethenyl, ethyl N/A N/A C₂₀H₂₂IN₃S Cardiolipin binding (biological)
3-Ethyl-5-propoxy-1,3-benzothiazol-3-ium iodide Ethyl, propoxy N/A 77 C₁₂H₁₆INOS Photocycloaddition studies
2,3-Dimethyl-1,3-benzothiazol-3-ium iodide Methyl, methyl N/A N/A C₉H₁₀INS Basic structural analog

Key Observations:

  • Substituent Effects: Bulky aromatic groups (e.g., biphenyl in 3c ) increase melting points (230–232°C), while heterocyclic substituents (e.g., thienyl in 3d) slightly reduce them (194–196°C). The benzyl group in the target compound may confer intermediate thermal stability.
  • Synthesis Efficiency: Yields vary widely (50–77%) depending on substituent reactivity. Electron-withdrawing groups (e.g., chloro in 3e ) reduce yields (59%), whereas simpler alkyl chains (e.g., propoxy ) achieve higher yields (77%).

Spectral and Electronic Properties

  • UV-Vis Absorption: Thienyl-substituted analogs (e.g., 3d) exhibit strong absorption at ~300 nm due to extended π-conjugation , while styryl derivatives like CLiB may absorb at longer wavelengths (>400 nm) for photochemical applications.
  • NMR Shifts: Benzothiazolium protons typically resonate at δ 7.5–8.5 ppm in ¹H NMR, with downfield shifts observed for electron-deficient substituents .

Biological Activity

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its unique structure combining both benzyl and methyl groups, presents distinct chemical properties that are valuable for various applications.

The molecular formula of this compound is C16H16INSC_{16}H_{16}INS. Its synthesis typically involves the reaction of 2-methylbenzothiazole with benzyl iodide under reflux conditions in solvents like acetonitrile or ethanol. This process yields a compound that can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical modifications and applications in research and industry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against various bacterial strains. Its mechanism may involve the inhibition of key bacterial enzymes or interference with cellular processes.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, with findings suggesting it may induce apoptosis in cancer cells through various pathways. Specific studies have focused on its effects on cell viability and proliferation in different cancer cell lines.
  • Tyrosinase Inhibition : Analogous compounds have demonstrated strong tyrosinase inhibitory activity, which is crucial for treating hyperpigmentation disorders. The analogs of this compound showed promising results in inhibiting tyrosinase activity significantly more than traditional inhibitors like kojic acid .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated effective inhibition at low concentrations against gram-positive and gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The IC50 values were calculated to assess potency.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

Tyrosinase Inhibition

The tyrosinase inhibitory activity was tested using mushroom tyrosinase as an enzyme source. The compound's analogs displayed varying degrees of inhibition, with some analogs showing IC50 values significantly lower than that of kojic acid.

Compound IC50 (µM)
Kojic Acid24.09
Analog 117.62
Analog 26.18
Analog 31.12

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives, including those similar to this compound:

  • Study on Anticancer Effects : A study conducted on breast cancer cells showed that treatment with this compound led to a significant reduction in tumor growth in vivo models.
  • Tyrosinase Inhibition Study : Research focused on skin hyperpigmentation revealed that certain analogs could effectively reduce melanin production in B16F10 murine cells without cytotoxic effects at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide?

  • Methodological Answer : The synthesis typically involves quaternization of the parent benzothiazole. A common approach is reacting 1,3-benzothiazole with methyl iodide and benzyl halides under controlled conditions. For example, heating the precursors in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours, followed by recrystallization from ethanol/water mixtures to isolate the product . Key parameters include stoichiometric ratios of alkylating agents and solvent choice to minimize byproducts.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm the presence of benzyl (δ ~4.5–5.0 ppm for CH2) and methyl groups (δ ~3.0–3.5 ppm for N-CH3) attached to the benzothiazolium core .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak matching the calculated mass (e.g., C15H14IN2S: [M]+ = 381.00).
  • Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, and S .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Refer to SDS guidelines for benzothiazolium salts:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of iodide vapors.
  • Storage : Keep in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How do substituents (e.g., benzyl vs. ethyl groups) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The benzyl group enhances steric hindrance, reducing reaction rates compared to smaller substituents (e.g., ethyl). For example, in SN2 reactions with cyanide ions, the bulky benzyl group slows iodide displacement by ~30% compared to 3-ethyl analogs. Kinetic studies via UV-Vis spectroscopy (monitoring iodide release at λ = 225 nm) can quantify this effect .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazolium derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Antimicrobial Assays : Use CLSI guidelines (e.g., broth microdilution with Mueller-Hinton agar) and include positive controls (e.g., ciprofloxacin).
  • Cytotoxicity Testing : Compare IC50 values across multiple cell lines (e.g., HeLa vs. HEK293) to differentiate selective toxicity .

Q. Can this compound serve as a photosensitizer in photodynamic therapy (PDT)?

  • Methodological Answer : Evaluate via:

  • Singlet Oxygen Quantum Yield (ΦΔ) : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap in DMSO; compare to reference compounds (e.g., Rose Bengal).
  • UV-Vis Spectroscopy : Confirm absorption in the therapeutic window (600–800 nm). Preliminary data suggest moderate ΦΔ (~0.2) due to extended π-conjugation from the benzyl group .

Q. How does the compound’s stability vary under different pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Buffer Solutions : Incubate at pH 2 (simulating gastric fluid), 7.4 (physiological), and 9 (alkaline) at 40°C for 14 days.
  • HPLC Analysis : Monitor degradation products (e.g., benzothiazole or free iodide). Stability is highest at pH 7.4 (<5% degradation), with significant hydrolysis at pH < 3 .

Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research Focus
Synthesis Yield optimization (~60–70%)Mechanistic studies (e.g., DFT calculations for transition states)
Characterization Purity validation (≥95%)Crystallography (e.g., X-ray for counterion interactions)
Biological Testing Preliminary antimicrobial screeningTarget-specific assays (e.g., kinase inhibition profiling)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.